4-[(E)-piperidin-1-yldiazenyl]benzenesulfonamide
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Overview
Description
4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide is a compound that features a piperidine ring, a diazenyl group, and a benzenesulfonamide moiety. This compound is part of a broader class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide typically involves the reaction of piperidine with a diazonium salt derived from benzenesulfonamide. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazenyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates such as piperidine derivatives and diazonium salts. These processes are optimized for high yield and purity, often employing advanced techniques like continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
Scientific Research Applications
4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and diazenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and benzenesulfonamide-based molecules, such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide apart is its unique combination of a piperidine ring, diazenyl group, and benzenesulfonamide moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16N4O2S |
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Molecular Weight |
268.34 g/mol |
IUPAC Name |
4-(piperidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N4O2S/c12-18(16,17)11-6-4-10(5-7-11)13-14-15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H2,12,16,17) |
InChI Key |
JXRSXOIWHQWBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)N=NC2=CC=C(C=C2)S(=O)(=O)N |
solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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